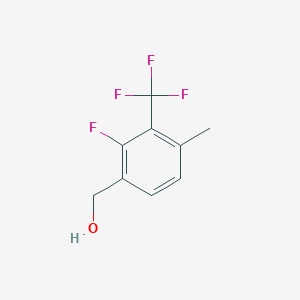

2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol

説明

2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol is a fluorinated benzyl alcohol derivative characterized by a fluorine atom at the ortho position (C2), a methyl group at the para position (C4), and a trifluoromethyl (-CF₃) group at the meta position (C3) relative to the benzyl alcohol moiety. The trifluoromethyl group is strongly electron-withdrawing, while the methyl group is electron-donating, creating a unique electronic environment that may influence reactivity, solubility, and stability. Such compounds are often used as intermediates in pharmaceuticals, agrochemicals, and advanced materials due to their tunable electronic and steric profiles .

Structure

3D Structure

特性

IUPAC Name |

[2-fluoro-4-methyl-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-3,14H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNRAPHHGFGRME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CO)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl chloride with a suitable alcohol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction conditions may include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, and may include additional steps such as purification through distillation or recrystallization.

化学反応の分析

Types of Reactions

2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom or the trifluoromethyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcohol solvents.

Major Products Formed

Oxidation: 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde or 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid.

Reduction: 2-Fluoro-4-methyl-3-(trifluoromethyl)toluene.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine, which can impart unique properties to the final compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

作用機序

The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to increased potency and selectivity.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol, highlighting differences in substituent positions and functional groups, along with their chemical and reactivity profiles:

Key Findings from Comparative Analysis:

Substituent Position Effects :

- Ortho-Fluorine : In 2-fluorobenzyl alcohol analogs (e.g., 2-fluorobenzyl alcohol in ), the ortho-fluorine atom coordinates with the hydroxyl group, reducing oxidation yields (82%) compared to para-substituted analogs. This suggests that 2-fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol may exhibit similar steric hindrance or electronic deactivation during oxidation .

- Trifluoromethyl Group : The -CF₃ group is a strong electron-withdrawing substituent. In 4-TBA (4-CF₃), this group facilitates high-yield oxidation to aldehydes (99%) but inhibits etherification due to destabilization of intermediate carbocations .

Electronic vs. Steric Effects: Compounds with electron-donating groups (e.g., 3-fluoro-4-methylbenzyl alcohol) show enhanced reactivity in nucleophilic reactions, while electron-withdrawing groups (e.g., -NO₂ in ) favor electrophilic pathways.

Catalytic Behavior :

- Platinum-based catalysts (e.g., Pt@CHs) oxidize benzyl alcohols to aldehydes efficiently, but yields depend on substituent electronic effects. For example, 4-TBA achieves >99% conversion, while ortho-fluorinated analogs show reduced efficiency .

生物活性

2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by both fluoro and trifluoromethyl groups, suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol is C10H8F4O, and its structure can be represented as follows:

This compound's distinct functional groups contribute to its reactivity and interaction with biological targets.

Anticancer Potential

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, research has shown that similar fluorinated compounds can inhibit tubulin polymerization, a crucial process in cancer cell division. The IC50 values for related compounds have been reported as low as 0.56 µM, suggesting strong antiproliferative activity against various cancer cell lines .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol | TBD | Potential anticancer agent |

| CA-4 (control) | 1.0 | Known tubulin inhibitor |

The mechanism by which 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol exerts its biological effects may involve interactions with specific enzymes or proteins involved in cell signaling and proliferation. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to increased bioavailability and efficacy in biological systems .

Study on Antiproliferative Activity

A study focused on the synthesis of benzo[b]furan derivatives demonstrated that similar compounds with trifluoromethyl substitutions exhibited enhanced antiproliferative activity. The study utilized flow cytometry to assess the effects on cell cycle progression, revealing significant alterations in treated cells compared to controls. This suggests that 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol could potentially induce apoptosis in cancer cells through similar mechanisms .

Enzyme Inhibition Studies

In another investigation, compounds with similar structural features were tested for their ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that these compounds could effectively bind to active sites of target enzymes, leading to inhibition of their activity. This property may be exploited for developing new therapeutic agents targeting metabolic disorders .

Synthesis and Chemical Reactions

The synthesis of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol can be achieved through various chemical reactions, including:

- Reduction Reactions : The conversion of corresponding ketones or aldehydes to alcohols.

- Substitution Reactions : The introduction of fluorine or trifluoromethyl groups through nucleophilic substitution methods.

These reactions are crucial for modifying the compound's structure to enhance its biological activity.

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol, and how can regioselectivity be ensured during substitution?

- Methodological Answer : A plausible route involves sequential electrophilic aromatic substitution (EAS) on a pre-functionalized benzene ring. For example:

- Step 1 : Introduce the trifluoromethyl group via Ullmann coupling or Friedel-Crafts acylation followed by halogen exchange .

- Step 2 : Install the methyl group using methyl halides under Lewis acid catalysis (e.g., AlCl₃) .

- Step 3 : Fluorination via Balz-Schiemann reaction (using diazonium salts and HF) or direct fluorodehydroxylation .

Regioselectivity is controlled by directing effects: the trifluoromethyl group (-CF₃) is a meta-director, while methyl (-CH₃) is ortho/para-directing. Computational modeling (DFT) can predict substituent orientation .

Q. How can purity and structural integrity of the compound be validated after synthesis?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and confirm ≥98% purity .

- Structural Validation :

- NMR : Compare experimental ¹H/¹³C NMR spectra with predicted shifts (e.g., ACD/Labs or ChemDraw). The benzyl alcohol proton typically resonates at δ 4.5–5.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 222.07 (C₉H₈F₄O) .

- FT-IR : Detect O-H stretch (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. What solvent systems are optimal for recrystallizing this compound, and how does substituent polarity influence solubility?

- Methodological Answer :

- Solvent Selection : Mixed solvents (e.g., ethyl acetate/hexane) are ideal due to the compound’s moderate polarity. The trifluoromethyl group reduces solubility in non-polar solvents .

- Polarity Effects : The -CF₃ group is strongly electron-withdrawing, increasing dipole moment and solubility in polar aprotic solvents (e.g., DMSO). However, the methyl group counterbalances this effect, necessitating empirical testing .

Advanced Research Questions

Q. How do the electronic effects of -CF₃ and -CH₃ substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- -CF₃ Group : Strong electron-withdrawing effect activates the benzyl position for nucleophilic attack but deactivates the aromatic ring. This enhances alcohol oxidation to aldehydes (e.g., with PCC) .

- -CH₃ Group : Electron-donating effect stabilizes adjacent carbocations, facilitating SN1 reactions. Competitive pathways (e.g., elimination vs. substitution) can be analyzed via kinetic isotope effects (KIE) .

- Synergistic Effects : Steric hindrance from -CF₃ and -CH₃ may slow bimolecular reactions. Computational studies (e.g., Hammett plots) quantify substituent contributions .

Q. What strategies resolve contradictions between experimental and theoretical NMR chemical shifts?

- Methodological Answer :

- Root Cause : Discrepancies arise from solvent effects, conformational flexibility, or inaccurate DFT functionals.

- Resolution :

Use explicit solvent models (e.g., COSMO-RS) in DFT calculations .

Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of -CF₃) .

Cross-validate with 2D NMR (HSQC, HMBC) for unambiguous assignment .

Q. How can computational modeling predict the compound’s behavior in catalytic hydrogenation or oxidation reactions?

- Methodological Answer :

- Catalytic Hydrogenation : Density Functional Theory (DFT) calculates adsorption energies on metal surfaces (e.g., Pd/C). The -CF₃ group may sterically hinder H₂ activation .

- Oxidation : Molecular dynamics (MD) simulations track the transition state of alcohol-to-aldehyde conversion. The -CF₃ group stabilizes the alkoxide intermediate, lowering activation energy .

Q. What role does this compound play in kinetic studies of prodrug activation or metal-ligand interactions?

- Methodological Answer :

- Prodrug Studies : The benzyl alcohol moiety can act as a pro-moiety in phosphonoformate prodrugs. Monitor hydrolysis rates (HPLC/MS) under physiological pH to assess release kinetics .

- Metal Coordination : The hydroxyl group coordinates with transition metals (e.g., Cr³⁺), forming complexes studied via UV-Vis and cyclic voltammetry. Fluorine substituents tune redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。